molecular formula C11H14BrN3OSi B8376710 N-(5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl)acetamide CAS No. 875781-42-3

N-(5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-yl)acetamide

Cat. No. B8376710
Key on ui cas rn: 875781-42-3
M. Wt: 312.24 g/mol
InChI Key: BJLLVMRHGCCXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07452993B2

Procedure details

To a solution of 5-Bromo-3-trimethylsilanylethynyl-pyrazin-2-ylamine (2.30 g, 8 mmol) in anhydrous THF (35 ml) and pyridine (1.62 ml, 20.0 mmol) was added acetyl chloride (682 μl, 9.6 mmol). The mixture was stirred at room temperature overnight, and then stirred at 60° C. for 5 hours. Solvents were removed in vacuum and the resulting brown residue was purified by silica gel chromatogrpahy with a gradient of ethyl acetate/hexane to afford the title compound (474 mg, 1.52 mmol) as light yellow as off white solid. MS: m/z 311.9/313.9 [MH+].
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step One
Quantity
682 μL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([C:9]#[C:10][Si:11]([CH3:14])([CH3:13])[CH3:12])[C:5]([NH2:8])=[N:6][CH:7]=1.N1C=CC=CC=1.[C:21](Cl)(=[O:23])[CH3:22]>C1COCC1>[Br:1][C:2]1[N:3]=[C:4]([C:9]#[C:10][Si:11]([CH3:13])([CH3:12])[CH3:14])[C:5]([NH:8][C:21](=[O:23])[CH3:22])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1)N)C#C[Si](C)(C)C
Name
Quantity
1.62 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
682 μL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 60° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Solvents were removed in vacuum
CUSTOM
Type
CUSTOM
Details
the resulting brown residue was purified by silica gel chromatogrpahy with a gradient of ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)NC(C)=O)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.52 mmol
AMOUNT: MASS 474 mg
YIELD: CALCULATEDPERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.